molecular formula C6H14N2 B1362874 2,3-Dimethylpiperazine CAS No. 84468-52-0

2,3-Dimethylpiperazine

Cat. No. B1362874
CAS RN: 84468-52-0
M. Wt: 114.19 g/mol
InChI Key: COWPTMLRSANSMQ-UHFFFAOYSA-N
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Description

2,3-Dimethylpiperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s used in the synthesis of substances and laboratory chemicals .


Synthesis Analysis

Recent developments in the synthesis of piperazines focus on the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethylpiperazine is C12H28N4, with an average mass of 228.378 Da and a monoisotopic mass of 228.231400 Da .


Chemical Reactions Analysis

The reaction thermochemistry data for 2,3-Dimethylpiperazine indicates that the reaction between H2 and C6H10N2 results in C6H14N2 . The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines gives ® and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones .


Physical And Chemical Properties Analysis

2,3-Dimethylpiperazine is a liquid with a refractive index of n20/D 1.507 (lit.), a boiling point of 156 °C (lit.), and a density of 1.011 g/mL at 25 °C (lit.) .

Scientific Research Applications

Use in Chemistry

2,3-Dimethylpiperazine is used in the synthesis of various chemical compounds . It has a molecular weight of 114.19 and its empirical formula is C6H14N2 .

Application

It is used as a reagent in the synthesis of ® and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones .

Method of Application

The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines (1 equiv), in THF, at ca. 20 °C gives ® and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones in 70% and 68% yields, respectively .

Results

The new compounds were fully characterized . The introduction of 3-methylpiperazine in the design of kinase inhibitors offers another route to enhance potency on target and selectivity .

Use in Pharmacology

Piperazines are important saturated nitrogen-containing heterocycles and appear in a number of clinically used pharmaceuticals . Among the nitrogen-containing heterocycles, piperazines rank as third in the most frequently used U.S. FDA-approved drugs .

Application

The incorporation of an asymmetric 3-methyl substituent to the piperazine moiety can improve the biological activity of a compound and enhance its physicochemical characteristics .

Method of Application

The 3-methylpiperazine has similar properties and uses to the 3-methylmorpholine substituent commonly used in kinase inhibitor design .

Use in Industrial Applications

2,3-Dimethylpiperazine plays a key role in the manufacturing of rubber products, textiles, and resins .

Application

It serves as an accelerator in the vulcanization process of rubber and is also used in the dyeing and printing process of textiles .

Method of Application

In the vulcanization process, 2,3-Dimethylpiperazine is added to the rubber to accelerate the cross-linking process, which improves the rubber’s durability and elasticity . In textile dyeing and printing, it is used as a leveling agent to promote even distribution of the dye .

Results

The use of 2,3-Dimethylpiperazine in these industrial applications results in improved product quality and performance .

Use in Scientific Research

Due to its ability to form stable crystalline salts, 2,3-Dimethylpiperazine is utilized in scientific research as a reagent for the preparation of various organic compounds .

Application

It is used as a reagent in the synthesis of various organic compounds .

Method of Application

The specific method of application depends on the particular organic compound being synthesized .

Results

The use of 2,3-Dimethylpiperazine in scientific research has led to the development of new organic compounds with potential applications in various fields .

Use in the Production of Ethanolamine

2,3-Dimethylpiperazine was originally synthesized as a byproduct in the production of ethanolamine .

Application

Ethanolamine is used in a wide variety of applications, including as a feedstock for the production of detergents, emulsifiers, and pharmaceuticals .

Method of Application

The specific method of application depends on the particular product being synthesized .

Results

The use of 2,3-Dimethylpiperazine in the production of ethanolamine has led to the development of new products with potential applications in various fields .

Use in the Synthesis of Pharmaceuticals

Piperazine derivatives, including 2,3-Dimethylpiperazine, are utilized in the treatment of mental health disorders, such as anxiety and depression .

Method of Application

The specific method of application depends on the particular pharmaceutical product being synthesized .

Safety And Hazards

2,3-Dimethylpiperazine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3. It is harmful if swallowed and causes serious eye irritation. It is recommended to wear eye protection/face protection when handling this substance .

Future Directions

While there isn’t specific information available on the future directions for 2,3-Dimethylpiperazine, the field of controlled drug delivery systems is a promising area for future research. The development of new materials and the establishment of structure-function relationships are key areas of focus .

properties

IUPAC Name

2,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWPTMLRSANSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335075
Record name 2,3-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylpiperazine

CAS RN

84468-52-0
Record name 2,3-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethylpiperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Tsutsui, T Watanabe, A Ohta… - Journal of Heterocyclic …, 1980 - Wiley Online Library
H‐Nmr spectra of cis and trans isomers of 2,3‐, 2,5‐, and 2,6‐dimethylpiperazines were taken at various temperatures. The spectra of geometrical isomers bearing the ae or ea dimethyl …
Number of citations: 5 onlinelibrary.wiley.com
H Hidaka, M Inagaki, S Kawamoto, Y Sasaki - Biochemistry, 1984 - ACS Publications
Hiroyoshi Hidaka,* Masaki Inagaki, Sachiyo Kawamoto, and Yasuharu Sasaki abstract: Naphthalenesulfonamides such as A-(6-amino-hexyl)-5-chloro-l-naphthalenesulfonamide (W-7) …
Number of citations: 171 pubs.acs.org
G Lunn - The Journal of Organic Chemistry, 1987 - ACS Publications
Pyrazines, pyridazines, isoxazoles, oxazole, 4-methylpyrimidine, and indole are reduced by nickel-aluminum alloy in potassium hydroxide solution. The reaction is simple to carry out …
Number of citations: 41 pubs.acs.org
J Trejbal, P Švecová - Petroleum & Coal, 2012 - vurup.sk
Research in the possibility of alkyl-1, 4-diazabicyclo [2.2. 2] octanes preparation using C-alkyl piperazines and ethylendiamine on zeolite ZSM-5 with a ratio Si/Al= 120 was carried out. It …
Number of citations: 2 www.vurup.sk
J Trejbal, M Petrisko, J Pašek - Chemical Engineering & …, 2007 - Wiley Online Library
A research investigation into the synthesis of 1, 4‐diazabicyclo[2.2.2]octane from ethylendiamine over zeolite ZSM‐5 was carried out. A number of side products such as alkylpyrazines, …
Number of citations: 4 onlinelibrary.wiley.com
GT Morgan, WJ Hickinbottom… - Proceedings of the …, 1926 - royalsocietypublishing.org
… The melting points of the active forms and mixture of 1:4-di-p-tolyl-2:3dimethylpiperazine were determined by heating a small quantity of the powdered substance in a capillary tube …
Number of citations: 4 royalsocietypublishing.org
Y Nakao, S Matsuda, T Matsui… - … Journal of Cancer, 1986 - Wiley Online Library
To elucidate the biological mechanisms of 12‐O‐tetradecanoylphorbol‐13‐acetate (TPA)‐induced phenotypic changes in HTLV‐I virus‐infected human T‐cell line KH‐2Lo cells, …
Number of citations: 18 onlinelibrary.wiley.com
D Giardina, U Gulini, M Massi, MG Piloni… - Journal of medicinal …, 1993 - ACS Publications
Several prazosin-related compounds have been synthesized and evaluated for their blocking activity toward «-adrenoreceptors. The structural modification performed on the prazosin …
Number of citations: 63 pubs.acs.org
I Coralli, D Fabbri, A Facchin, C Torri… - Journal of Analytical and …, 2023 - Elsevier
Poly(ethylene imine) is a family of polymers with a high content of amine groups employed in various applications and widely investigated as CO 2 adsorbents in carbon capture and …
Number of citations: 4 www.sciencedirect.com
HJ Seo, EJ Park, MJ Kim, SY Kang… - Journal of medicinal …, 2011 - ACS Publications
Serotonin antagonist reuptake inhibitor (SARI) drugs that block both 5-HT 2 receptors and the serotonin transporters have been developed. The human 5-HT 2A/2C receptor has been …
Number of citations: 49 pubs.acs.org

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